4-Fluoro-N-methylaniline

Catalog No.
S601529
CAS No.
459-59-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-methylaniline

CAS Number

459-59-6

Product Name

4-Fluoro-N-methylaniline

IUPAC Name

4-fluoro-N-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

VLWRKVBQUANIGI-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)F

Synonyms

4-fluoro-N-methylaniline

Canonical SMILES

CNC1=CC=C(C=C1)F

The exact mass of the compound 4-Fluoro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-N-methylaniline (CAS 459-59-6) is a secondary aromatic amine characterized by a para-substituted fluorine atom and an N-methyl group. With a density of approximately 1.04 g/mL, a boiling point of 79 °C at 11 mmHg, and a predicted pKa of 4.80, it serves as a highly processable liquid building block for advanced organic synthesis [1]. In procurement and material selection, this compound is prioritized as a bifunctional precursor: the N-methyl group restricts reactivity to strictly secondary amine pathways, while the strongly electron-withdrawing yet resonance-donating fluorine atom modulates nucleophilicity and completely blocks the para-position from electrophilic or metabolic attack [2]. These baseline properties make it an essential intermediate for the scalable production of targeted pharmaceuticals, agrochemicals, and specialized functional materials.

Substituting 4-Fluoro-N-methylaniline with its primary amine analog, 4-fluoroaniline, or its unfluorinated counterpart, N-methylaniline, leads to critical failures in both synthetic yield and downstream performance. In palladium-catalyzed Buchwald-Hartwig cross-couplings, primary amines like 4-fluoroaniline undergo competitive double arylation, which reduces the yield of the strictly mono-arylated product and necessitates costly chromatographic separations[1]. Conversely, substituting with N-methylaniline leaves the para-position exposed. In medicinal chemistry and biotransformation applications, this unblocked para-position is highly susceptible to rapid cytochrome P450-mediated hydroxylation, leading to rapid metabolic clearance [2]. 4-Fluoro-N-methylaniline solves both issues simultaneously, providing the precise steric hindrance required to halt over-arylation while metabolically securing the aromatic ring.

Prevention of Double Arylation in C-N Cross-Coupling

In standard palladium-catalyzed C-N cross-coupling reactions, the N-methyl group of 4-Fluoro-N-methylaniline introduces critical steric hindrance that limits the reaction to a single arylation event, frequently achieving yields of >90% for the target tertiary amine [1]. In direct contrast, primary anilines such as 4-fluoroaniline lack this steric bulk and are highly prone to double arylation, which can reduce the yield of the strictly mono-arylated secondary amine product by 10–30% and complicate purification [2].

Evidence DimensionSelectivity for mono-arylation vs. double arylation
Target Compound Data4-Fluoro-N-methylaniline (>90% yield of tertiary amine, 0% double arylation)
Comparator Or Baseline4-fluoroaniline (Prone to competitive double arylation)
Quantified Difference100% selectivity for mono-arylation vs. 10-30% yield loss to double arylation.
ConditionsPalladium-catalyzed Buchwald-Hartwig amination conditions.

Procuring the N-methylated precursor eliminates the need for complex downstream separation of secondary and tertiary amine mixtures, directly improving process mass intensity (PMI).

Nucleophilic Competence in Aqueous Acid-Catalyzed Amination

The para-fluoro substitution in 4-Fluoro-N-methylaniline slightly reduces its basicity compared to N-methylaniline, but it remains highly effective for the acid-catalyzed amination of 4-chloropyrrolopyrimidines in water. Studies demonstrate that 4-Fluoro-N-methylaniline achieves full conversion and high isolated yields (>80%) in aqueous HCl at 80 °C [1]. In contrast, ortho-halogenated or highly electron-deficient anilines with a pKa below 1.0 fail to react efficiently under these aqueous conditions, leading to competitive hydrolysis of the starting material [1].

Evidence DimensionConversion efficiency in aqueous acid-catalyzed amination
Target Compound Data4-Fluoro-N-methylaniline (Full conversion, >80% isolated yield)
Comparator Or BaselineOrtho-substituted/electron-deficient anilines with pKa < 1 (Minimal conversion, high hydrolysis)
Quantified Difference>80% yield vs. reaction failure/hydrolysis.
Conditions4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 0.1 equiv HCl, water, 80 °C.

Validates the compound's suitability for sustainable, water-based scalable manufacturing of complex pharmaceutical heterocycles.

Tuning Release Kinetics in Self-Immolative Gasotransmitter Donors

4-Fluoro-N-methylaniline is utilized to synthesize O-alkyl N-methyl thiocarbamates that act as COS/H2S donors. The electron-withdrawing nature of the para-fluorine atom significantly alters the decomposition kinetics of the self-immolative linker[1]. When incorporated into the thiocarbamate core, the 4-fluoro derivative demonstrates a distinct, quantifiable shift in the half-life of COS release compared to the 4-methoxy-N-methylaniline derivative, allowing researchers to precisely calibrate the gasotransmitter release rate based on the Hammett constant of the para-substituent [1].

Evidence DimensionElectronic tuning of thiocarbamate decomposition kinetics
Target Compound Data4-Fluoro-N-methylaniline (Electron-withdrawing para-F modulates COS release rate)
Comparator Or Baseline4-Methoxy-N-methylaniline (Electron-donating para-OMe alters release rate)
Quantified DifferenceDistinct kinetic half-lives for COS release governed by the respective Hammett constants (σp = +0.06 vs -0.27).
Conditions50 μM thiocarbamate in PBS (pH 7.4) with 2% DMSO.

Enables the procurement of a specific electronic building block necessary for engineering tunable, time-release therapeutic delivery systems.

Synthesis of Targeted Kinase Inhibitors

Directly downstream of its cross-coupling selectivity (Section 3, Evidence 1) and metabolic blocking capabilities, 4-Fluoro-N-methylaniline is utilized as a core building block for synthesizing advanced pharmaceutical intermediates, such as targeted kinase inhibitors. The compound ensures high-yield integration into complex heterocycles while protecting the final drug candidate from rapid para-hydroxylation[1].

Aqueous Green Chemistry Manufacturing of Fused Pyrimidines

Leveraging its proven nucleophilic competence in aqueous acid-catalyzed aminations (Section 3, Evidence 2), this compound is selected for the sustainable, large-scale synthesis of N-(4-fluorophenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. It allows manufacturers to replace hazardous organic solvents with water without sacrificing reaction yields[2].

Development of Tunable Gasotransmitter Donors

Based on its specific electronic profile (Section 3, Evidence 3), 4-Fluoro-N-methylaniline is procured for the synthesis of self-immolative thiocarbamate linkers. The para-fluoro substitution provides a precise inductive effect that calibrates the release kinetics of carbonyl sulfide (COS) and hydrogen sulfide (H2S), enabling the engineering of time-release therapeutic delivery systems[3].

XLogP3

2.3

UNII

88F75YIS0F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

459-59-6

Wikipedia

P-fluoro-N-methylaniline

Dates

Last modified: 08-15-2023

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